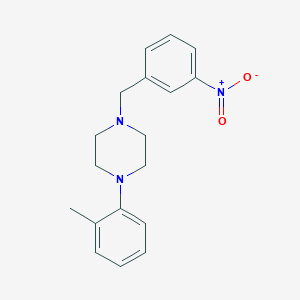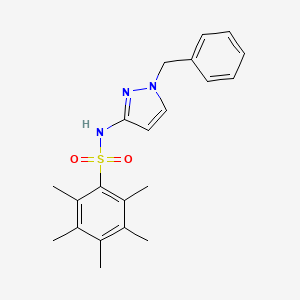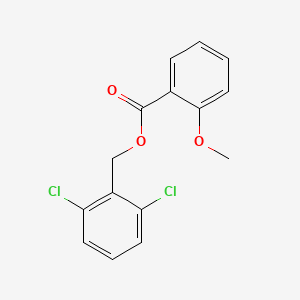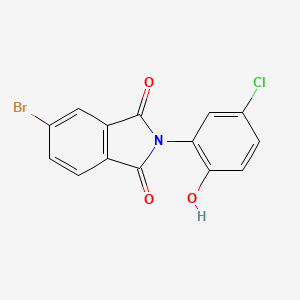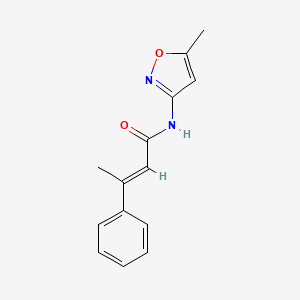
N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide, also known as MIBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MIBA belongs to the class of compounds known as isoxazole derivatives and has been shown to have promising effects in various biological systems.
作用機序
The mechanism of action of N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide is not fully understood, but it is believed to act through multiple pathways. N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide in lab experiments is its ability to inhibit the activity of COX-2 and AChE, which are important targets for drug development. However, one limitation of using N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide is its low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in treating cancer, as it has been shown to have anti-cancer effects. Additionally, further research is needed to fully understand the mechanism of action of N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide and its potential therapeutic applications in various biological systems.
合成法
The synthesis of N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 3-phenyl-2-butenoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide.
科学的研究の応用
N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has been studied extensively for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(12-6-4-3-5-7-12)8-14(17)15-13-9-11(2)18-16-13/h3-9H,1-2H3,(H,15,16,17)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFNMKYDZNYGDS-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C(\C)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

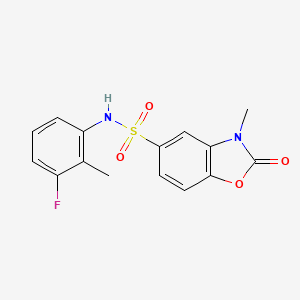
![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)
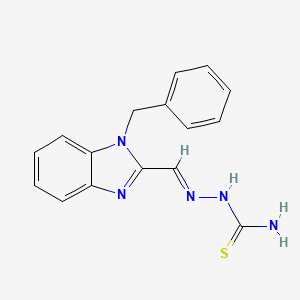
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
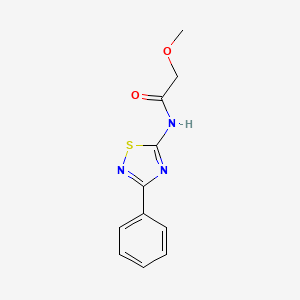
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)
